![molecular formula C14H11BrN2O2S2 B2863837 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896676-10-1](/img/structure/B2863837.png)
5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that falls under the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . They have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of the compound is C14H11BrN2O2S2. The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Organic Synthesis and Chemical Properties
Researchers have been focusing on the synthesis of novel compounds and studying their chemical properties. For instance, the synthesis of new thiophene derivatives and their application as photostabilizers for rigid poly(vinyl chloride) demonstrate the potential of such compounds in materials science. These thiophenes can significantly reduce the level of photodegradation in poly(vinyl chloride) films, showcasing their utility in enhancing the durability of PVC materials (Balakit et al., 2015).
Pharmaceutical Applications
The compound's structural motif is of particular interest in pharmaceutical research. For example, derivatives of the benzothiazolyl thiophene carboxamide structure have been investigated for their potential as antifungal agents, demonstrating the versatility of this core structure in drug development (Narayana et al., 2004). Additionally, the synthesis and characterization of such compounds offer insights into their mechanism of action and potential therapeutic applications.
Material Science and Photodynamic Therapy
The compound's relevance extends to material science and photodynamic therapy (PDT), highlighting its multifunctional application. For example, the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showcases the compound's potential in PDT for cancer treatment. These derivatives exhibit high singlet oxygen quantum yields, essential for effective photodynamic therapy, indicating their significant potential as Type II photosensitizers (Pişkin et al., 2020).
Antioxidant Properties
Research on bromophenol derivatives from the red alga Rhodomela confervoides, which shares structural similarities with 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, has revealed potent antioxidant activities. These compounds, due to their bromophenol content, have demonstrated strong free radical scavenging activity, underscoring the potential of brominated compounds in developing antioxidant therapies (Li et al., 2011).
Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the sources, thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
properties
IUPAC Name |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJVQRFIBMPGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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